2-(4-methoxyphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

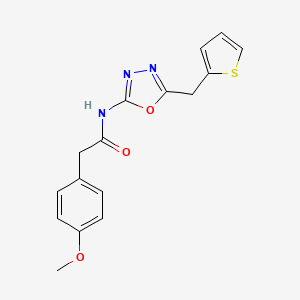

The compound 2-(4-methoxyphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole core substituted with a thiophen-2-ylmethyl group at position 5 and an acetamide linkage at position 2. The acetamide moiety is further functionalized with a 4-methoxyphenyl group. This structure combines electron-rich aromatic systems (thiophene, methoxyphenyl) with the oxadiazole heterocycle, a scaffold known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-21-12-6-4-11(5-7-12)9-14(20)17-16-19-18-15(22-16)10-13-3-2-8-23-13/h2-8H,9-10H2,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSIAQXMDSTPHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative. The thiophen-2-ylmethyl group is introduced via a substitution reaction, and the final product is obtained by coupling the methoxyphenyl group with the oxadiazole intermediate under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

Substitution: The thiophen-2-ylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitro-substituted thiophen-2-ylmethyl derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to certain proteins, while the thiophen-2-ylmethyl group can influence its electronic properties, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Thiophene vs. Benzofuran Derivatives

- Compound 2b: 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide () replaces the thiophen-2-ylmethyl group with a benzofuran moiety. Benzofuran’s extended π-system may enhance aromatic stacking interactions, contributing to antimicrobial activity.

- CDD-934506 : 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide () substitutes the thiophen-2-ylmethyl group with a 4-methoxyphenyl, highlighting how electron-donating groups (e.g., methoxy) modulate electronic properties and target binding in antitubercular applications .

Halogenated and Alkyl Substituents

- Compound 5d : 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide () introduces bromine and fluorine atoms, which increase molecular weight and polarity. Halogens often enhance bioavailability and receptor affinity via halogen bonding .

- 2-(4-Ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (): An ethylphenoxy group replaces the methoxyphenyl, demonstrating how alkyl chains influence lipophilicity and metabolic stability .

Acetamide Functionalization

Aromatic vs. Heteroaromatic Linkages

- Compound 3a: 2-[5-(5-Chloro-2-oxo-1,2-dihydroindol-3-ylidene)-2,4-dioxothiazolidin-3-yl]-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-acetamide () incorporates an isatin-thiazolidinone hybrid, showing enhanced anticancer activity due to dual inhibition mechanisms. The 4-methoxyphenyl group in the oxadiazole is retained, but the acetamide is linked to a complex heterocycle .

- N-(4-(5-((4-Methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide (): The acetamide is connected to a thiadiazole-thiophene system, emphasizing the role of sulfur atoms in redox interactions and enzyme inhibition .

Nitro and Methoxy Groups

Pharmacological Activity Comparison

Biological Activity

2-(4-methoxyphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound characterized by its complex structure, which includes an oxadiazole ring, a methoxyphenyl group, and a thiophen-2-ylmethyl substituent. This unique configuration suggests significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. The biological activity of this compound is primarily attributed to the oxadiazole moiety, known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 315.37 g/mol. The oxadiazole ring is recognized for its ability to interact with various biological targets, making it a focal point in drug design.

| Feature | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.37 g/mol |

| Key Functional Groups | Oxadiazole, Methoxyphenyl, Thiophen-2-ylmethyl |

The biological activity of this compound is largely influenced by its structural components:

- Oxadiazole Ring : Acts as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors.

- Methoxyphenyl Group : Enhances binding affinity to specific biological targets.

- Thiophen-2-ylmethyl Group : Modifies electronic properties, potentially affecting pharmacological profiles.

These interactions enable the compound to modulate enzyme activities and receptor binding, crucial for its therapeutic effects.

Biological Activities

Research indicates that compounds containing oxadiazole structures exhibit various biological activities:

- Antimicrobial Activity : Exhibits effectiveness against various pathogens.

- Anti-inflammatory Properties : Reduces inflammation through modulation of inflammatory pathways.

- Anticancer Potential : Demonstrated cytotoxic effects against several cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of similar oxadiazole derivatives:

-

Anticancer Activity :

- A study highlighted that oxadiazole derivatives exhibited IC50 values ranging from 0.20 to 2.58 μM against cancer cell lines such as A549 (lung cancer) and CL15 (breast cancer) .

- Another investigation reported that derivatives with oxadiazole cores showed significant growth inhibition in the National Cancer Institute's 60 human cancer cell line panel .

- Antimicrobial Studies :

Comparative Analysis with Related Compounds

The unique structure of this compound can be contrasted with other structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-methoxyphenyl)-N-(5-(pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide | Contains a pyridinyl group | Different electronic properties due to nitrogen in pyridine |

| 2-(4-methoxyphenyl)-N-(5-(furan-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide | Contains a furan ring | Unique reactivity patterns due to oxygen in furan |

Q & A

Basic: What are the common synthetic routes for preparing 2-(4-methoxyphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide?

Methodological Answer:

The synthesis typically involves two key steps:

Formation of the 1,3,4-oxadiazole core : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) at reflux temperatures .

Acetamide coupling : Reacting the oxadiazole intermediate with 2-(4-methoxyphenyl)acetyl chloride in a polar aprotic solvent (e.g., DMF or acetone) with a base (K₂CO₃) to facilitate nucleophilic substitution .

Critical Considerations :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Purify intermediates via recrystallization (ethanol/water) or column chromatography .

Basic: What spectroscopic techniques are used to confirm the compound’s structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Identify methoxy protons (δ ~3.8 ppm), thiophene protons (δ 6.8–7.4 ppm), and oxadiazole carbons (δ 160–170 ppm) .

- FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of thiophen-2-ylmethyl group) .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Purity Validation : Re-analyze compound purity via HPLC (>95%) to exclude impurities affecting bioactivity .

- Assay Standardization : Use established protocols (e.g., MIC for antimicrobial studies, MTT assay for cytotoxicity) with positive controls (e.g., ciprofloxacin for antibacterial tests) .

- Solubility Optimization : Test activity in multiple solvents (DMSO, PBS) to rule out solvent-induced artifacts .

Advanced: What computational strategies predict the compound’s biological targets and binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., lipoxygenase, acetylcholinesterase) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in water (GROMACS, 100 ns trajectories) to assess binding affinity .

- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. nitro groups) on activity using CODESSA or MOE .

Basic: How is the compound’s in vitro antibacterial activity evaluated?

Methodological Answer:

- Agar Dilution Method : Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton agar, inoculate with bacterial strains (e.g., S. aureus, E. coli), and determine MIC after 24 h .

- Zone of Inhibition : Use disc diffusion assays with standardized inoculum density (0.5 McFarland) .

- Control Experiments : Compare with known antibiotics (e.g., ampicillin) and solvent controls (DMSO ≤1%) .

Advanced: How can lipophilicity be optimized to improve bioavailability?

Methodological Answer:

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to the phenyl ring to modulate logP values .

- In Silico Screening : Calculate partition coefficients (ClogP) using ChemAxon or ACD/Labs to prioritize analogs .

- Prodrug Design : Synthesize ester derivatives (e.g., acetylated methoxy groups) for enhanced membrane permeability .

Basic: What are common synthetic impurities, and how are they removed?

Methodological Answer:

- Byproducts : Unreacted thiosemicarbazide or acetyl chloride derivatives.

- Purification :

- Recrystallization : Use ethanol/water (1:3) for oxadiazole intermediates .

- Column Chromatography : Separate acetamide derivatives using silica gel and gradient elution (hexane → ethyl acetate) .

Advanced: What experimental strategies establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

Analog Synthesis : Prepare derivatives with variations in the methoxyphenyl, thiophene, or oxadiazole moieties .

Pharmacological Profiling : Test analogs against multiple targets (e.g., enzymes, cancer cell lines) to identify key pharmacophores .

Statistical Analysis : Use multivariate regression (SPSS, R) to correlate structural descriptors (e.g., Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.